molecular formula C9H10N2 B8758532 4-Amino-2,3-dimethylbenzonitrile

4-Amino-2,3-dimethylbenzonitrile

Cat. No.: B8758532
M. Wt: 146.19 g/mol
InChI Key: RZLGAKPHIWIALW-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2,3-dimethylbenzonitrile, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Cyanation : Introducing the nitrile group via Sandmeyer reaction or catalytic cyanation of a halogenated precursor (e.g., using CuCN) .
  • Amination : Direct amination of 2,3-dimethylbenzonitrile using ammonia or protected amines under catalytic conditions (e.g., Pd/C or Buchwald-Hartwig coupling) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .
    Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., dimethylated isomers), and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amino protons (δ 4.5–5.5 ppm, broad if free; sharp if protected). Methyl groups appear as singlets (δ 2.1–2.5 ppm) .
    • ¹³C NMR : Nitrile carbon at δ 115–120 ppm; aromatic carbons between δ 110–150 ppm .
  • IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₁₀N₂) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent positions (amino and methyl groups) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electronic Effects : The amino group (-NH₂) is strongly activating (ortho/para-directing), while methyl groups are weakly activating (meta-directing). This creates competing regioselectivity in NAS .
  • Steric Hindrance : 2,3-Dimethyl groups limit accessibility to the para position, favoring ortho-substitution in reactions with bulky electrophiles .
  • Case Study : Fluorination of this compound with Selectfluor® showed >70% yield at the ortho position due to steric shielding of the para site .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., 93–94°C for 4-Amino-3-methylbenzonitrile ).
  • Isomer Identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate positional isomers (e.g., 2,3- vs. 2,5-dimethyl derivatives) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction .

Q. What catalytic systems improve cross-coupling efficiency with this compound?

Methodological Answer:

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enables Suzuki-Miyaura coupling of boronic acids at the amino-directed para position (yields >85%) .
  • Solvent Optimization : Use DMF or toluene to enhance catalyst stability and reduce side reactions .
  • Challenges : The nitrile group can coordinate to Pd, requiring excess ligand (2–3 equiv) to prevent catalyst poisoning .

Q. What are the degradation pathways of this compound under extreme pH, and how is stability enhanced?

Methodological Answer:

  • Acidic Conditions : Hydrolysis of the nitrile to carboxylic acid (via intermediate amide) at pH < 2 .
  • Basic Conditions : Deamination occurs at pH > 10, forming 2,3-dimethylbenzonitrile .
  • Stabilization Strategies :
    • Buffer solutions (pH 6–8) for aqueous studies .
    • Anhydrous storage with molecular sieves to prevent hydrolysis .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-amino-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4H,11H2,1-2H3

InChI Key

RZLGAKPHIWIALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin dichloride (12.24 g, 54.2 mmol) was added to a solution of 2,3-dimethyl-4-nitrobenzonitrile (2.73 g, 15.5 mmol) in ethanol (94 ml) at room temperature, and the reaction was carried out for 5 hours under reflux conditions. After cooling, the reaction mixture was concentrated, and the resulting residue was diluted with ethyl acetate and then washed with a saturated aqueous sodium hydrogencarbonate solution. After the insoluble material was filtered off, the filtrate was separated and the organic layer was washed with a saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate and distilled to remove the solvent, whereby 4-amino-2,3-dimethylbenzonitrile (2.12 g, 93.6%) was obtained.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One

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